molecular formula C8H12N2 B1596907 3-(aminomethyl)-N-methylaniline CAS No. 768343-60-8

3-(aminomethyl)-N-methylaniline

Cat. No.: B1596907
CAS No.: 768343-60-8
M. Wt: 136.19 g/mol
InChI Key: XDEDGESLTYFNGL-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-methylaniline is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-Methylation of Oligopeptides

  • Study : "N-methylation of N-acyl oligopeptides." by Das, B., Gero, S., & Lederer, E. (1967).
  • Application : This study highlights the use of N-methylated derivatives like 3-(aminomethyl)-N-methylaniline for mass spectrometric determination of amino acid sequences, offering an advantage in terms of volatility compared to non-methylated compounds (Das, Gero, & Lederer, 1967).

Antibacterial Activity

  • Study : "Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils." by Zhi, C. et al. (2005).
  • Application : This research indicates that compounds related to this compound have significant antibacterial properties against Gram-positive bacteria, making them potential candidates for antimicrobial therapies (Zhi et al., 2005).

Catalytic Applications

  • Study : "Group 5 Metal Binaphtholate Complexes for Catalytic Asymmetric Hydroaminoalkylation and Hydroamination/Cyclization" by Reznichenko, A. et al. (2011).
  • Application : This paper discusses the use of this compound derivatives in catalysis, particularly in asymmetric hydroaminoalkylation and hydroamination/cyclization reactions, offering a pathway to synthesize a variety of complex organic compounds (Reznichenko et al., 2011).

Protein Methylation

  • Study : "Reductive methylation of proteins with sodium cyanoborohydride." by Gidley, M. & Sanders, J. (1982).
  • Application : This research explores the methylation of protein amino groups, which has implications in understanding protein structure and function, with potential uses in protein engineering and drug design (Gidley & Sanders, 1982).

Mechanism of Action

Target of Action

3-(aminomethyl)-N-methylaniline, a derivative of aniline, is a compound that has been studied for its potential biological activitiesSimilar compounds have been found to target bacterial membranes , and it’s also been suggested that they could interact with leucyl-tRNA synthetase in Mycobacterium tuberculosis .

Mode of Action

Based on the structure of the compound, it can be inferred that it might interact with its targets through a mechanism similar to other amines . Amines are known to bind to various receptors and can cause changes in the cellular functions .

Biochemical Pathways

It’s worth noting that the introduction of a basic amino group, which is a structural feature of alkaloids, is a prospective method of modifying compounds . This modification could potentially affect various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . These studies suggest that factors such as the compound’s structure, the presence of functional groups, and its physicochemical properties could influence its ADME properties.

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s important to note that factors such as ph, temperature, and the presence of other compounds can influence the action and stability of similar compounds .

Properties

IUPAC Name

3-(aminomethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEDGESLTYFNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375424
Record name 3-(aminomethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768343-60-8
Record name 3-(aminomethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(Aminomethyl)phenyl]-N-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 3-aminobenzylcarbamate was converted to tert-butyl 3-(methylamino)benzylcarbamate following standard reductive amination conditions using formaldehyde and sodium cyanoborohydride. 3-(aminomethyl)-N-methylaniline was then generated by removal of the Boc protecting group by treatment with HCl (in methanol or dioxane) or trifluoroacetic acid in dichloromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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